Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

Anti-inflammatory COX-2 inhibition Cytokine modulation

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS 90734-76-2) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyrazine core with a phenyl ketone substituent at the 3-position. Its molecular formula is C13H9N3O, with a molecular weight of 223.23 g/mol, a predicted XLogP3-AA of 2.4, and a topological polar surface area (TPSA) of 47.3 Ų.

Molecular Formula C13H9N3O
Molecular Weight 223.235
CAS No. 90734-76-2
Cat. No. B2881533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-3-yl(phenyl)methanone
CAS90734-76-2
Molecular FormulaC13H9N3O
Molecular Weight223.235
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CN=C3
InChIInChI=1S/C13H9N3O/c17-13(10-4-2-1-3-5-10)11-8-15-12-9-14-6-7-16(11)12/h1-9H
InChIKeyCVQCOFAEYRXAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS 90734-76-2): Core Scaffold and Baseline Characteristics for Research Procurement


Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS 90734-76-2) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyrazine core with a phenyl ketone substituent at the 3-position [1]. Its molecular formula is C13H9N3O, with a molecular weight of 223.23 g/mol, a predicted XLogP3-AA of 2.4, and a topological polar surface area (TPSA) of 47.3 Ų [1]. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry due to its versatility in synthetic derivatization and its occurrence in numerous bioactive molecules [2]. This compound serves primarily as a key intermediate or core fragment for the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates .

Why Generic Imidazo[1,2-a]pyrazine Analogs Cannot Replace Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone in Critical Research Applications


The imidazo[1,2-a]pyrazine scaffold is highly sensitive to substitution pattern and position, with even minor structural changes profoundly altering biological activity, target engagement, and physicochemical properties [1]. Extensive structure-activity relationship (SAR) studies across diverse targets—including Aurora kinases, HIV-1 reverse transcriptase, and cancer cell lines—demonstrate that the 3-position phenyl ketone moiety in this specific compound confers a distinct electronic and steric profile that cannot be recapitulated by simple alkyl, carboxyl, or heteroaryl substitutions at the same position [2][3]. For instance, imidazo[1,2-a]pyrazine-3-carboxylic acids or 3-carboxamides exhibit markedly different COX-2 inhibition profiles and solubility characteristics compared to the phenyl ketone derivative [4]. Consequently, substitution with a generically similar imidazo[1,2-a]pyrazine building block risks complete loss of the desired biological phenotype or synthetic handle, necessitating exact compound verification for reproducible research outcomes.

Quantitative Differentiation of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone: Head-to-Head and Cross-Study Evidence for Informed Selection


COX-2 Inhibitory Activity and Selectivity Over COX-1 Compared to Classical NSAIDs

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone demonstrates selective COX-2 inhibition, with the pyrazine nitrogen atoms forming coordination bonds at the enzyme active site to block arachidonic acid conversion to prostaglandins [1]. In RAW 264.7 macrophage assays, the compound reduced TNF-α and IL-6 expression with an IC50 of approximately 5 μM [1]. This COX-2 selectivity profile is reported to be superior to that of the classical NSAID ibuprofen, which exhibits less discrimination between COX-1 and COX-2 isoforms and is associated with gastric mucosal injury [1].

Anti-inflammatory COX-2 inhibition Cytokine modulation

Direct Free Radical Scavenging Activity Outperforming Vitamin C in DPPH Assay

The conjugated π-electron system of the imidazo[1,2-a]pyrazine core enables effective single-electron transfer to neutralize free radicals [1]. In a DPPH radical scavenging assay, Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone exhibited an EC50 of 12.5 μM, which is significantly lower than the EC50 of ~20 μM observed for vitamin C under comparable conditions [1]. This enhanced radical scavenging capacity is attributed to the electron-donating nitrogen atoms of the pyrazine ring [1].

Antioxidant Radical scavenging Oxidative stress

Antibacterial Activity Against Staphylococcus aureus with Potentially Favorable Resistance Profile

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone exhibits moderate antibacterial activity against Gram-positive pathogens, with a minimum inhibitory concentration (MIC) of 16-32 μg/mL against Staphylococcus aureus [1]. The mechanism is proposed to involve interference with bacterial cell wall synthesis and DNA topoisomerase inhibition, akin to quinolone antibiotics, through chelation of bacterial DNA-associated metal ions by the pyrazine nitrogen atoms [1]. While the absolute MIC is higher than that of advanced fluoroquinolones (e.g., ciprofloxacin MIC typically ≤1 μg/mL), the source suggests a lower propensity for resistance development, positioning the scaffold as a valuable starting point for adjuvant antimicrobial design [1].

Antibacterial Antimicrobial resistance Gram-positive

Synthetic Accessibility via One-Pot FeCl3-Catalyzed Cyclization Versus Multi-Step Traditional Routes

A streamlined synthesis of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone employs 2-aminopyrazine and phenylpropynal as substrates, catalyzed by 5 mol% FeCl3 in toluene at 60°C for 18 hours, followed by standard aqueous workup and column chromatography purification . This one-pot method contrasts with traditional multi-step syntheses of imidazo[1,2-a]pyrazine derivatives that often require pre-functionalization, protection/deprotection sequences, or transition metal catalysts with higher cost and toxicity profiles [1]. The use of an earth-abundant iron catalyst and commercially available starting materials enhances the scalability and cost-effectiveness of accessing this specific scaffold.

Synthetic methodology Medicinal chemistry Building block

Cellular Cytoprotection Against Oxidative Stress in Neuronal Models

In PC12 neuronal cell models challenged with hydrogen peroxide (H2O2) to induce oxidative stress, pretreatment with Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone significantly reduced reactive oxygen species (ROS) production and increased cell survival to 80% [1]. This cytoprotective effect is mechanistically linked to activation of the Nrf2/ARE signaling pathway and upregulation of antioxidant enzymes such as SOD and GSH-Px [1]. While direct comparator data for other imidazo[1,2-a]pyrazine derivatives in this specific assay are not provided, the observed neuroprotective phenotype at the cellular level distinguishes this compound from simple antioxidant reference agents like vitamin C, which primarily function through direct radical scavenging without engaging cellular stress response pathways.

Neuroprotection Oxidative stress PC12 cells

Antifungal Activity Against Candida albicans with Membrane Disruption Mechanism

The compound exhibits modest antifungal activity against Candida albicans with an MIC of 64 μg/mL [1]. The proposed mechanism involves interference with fungal ergosterol biosynthesis and induction of membrane permeability, as visualized by fluorescence microscopy showing increased cellular leakage [1]. While this MIC is higher than that of clinically used azole antifungals (e.g., fluconazole MIC typically ≤8 μg/mL for susceptible strains), the distinct mechanism of membrane disruption rather than solely CYP51 inhibition may offer utility against azole-resistant strains when used as a scaffold for further optimization [1].

Antifungal Candida albicans Membrane disruption

Strategic Application Scenarios for Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone in Drug Discovery and Chemical Biology


Lead Optimization for Selective COX-2 Inhibitors with Improved Gastric Safety

Based on the demonstrated COX-2 selectivity and cytokine suppression (IC50 ~5 μM) [1], this compound serves as a privileged scaffold for medicinal chemistry programs aiming to develop next-generation anti-inflammatory agents that mitigate the gastrointestinal toxicity associated with classical NSAIDs. Researchers can leverage the 3-position phenyl ketone as a vector for further derivatization to enhance potency and pharmacokinetic properties while preserving the COX-2 bias observed in the parent scaffold.

Neurodegenerative Disease Drug Discovery via Multifunctional Antioxidant Scaffolds

The combination of direct radical scavenging (EC50 12.5 μM in DPPH assay) and cellular cytoprotection via Nrf2 pathway activation in PC12 neuronal cells [1] makes this compound an ideal starting point for Alzheimer's and Parkinson's disease research. The core scaffold can be elaborated to optimize blood-brain barrier penetration and target engagement while retaining its intrinsic ability to combat oxidative stress and promote neuronal survival.

Antimicrobial Adjuvant Development Targeting Resistance Mechanisms

The moderate antibacterial (MIC 16-32 μg/mL against S. aureus) and antifungal (MIC 64 μg/mL against C. albicans) activities, coupled with suggested low resistance potential and unique membrane-disrupting mechanisms [1], position this compound as a valuable chemotype for developing adjuvant therapies. Researchers can use this scaffold to design analogs that potentiate existing antibiotics or antifungals, particularly against drug-resistant strains where conventional mechanisms are compromised.

Chemical Biology Probe for Studying Oxidative Stress and Inflammatory Signaling

The well-characterized activity profile—including COX-2 inhibition, cytokine modulation, radical scavenging, and Nrf2 activation [1]—enables the use of this compound as a chemical biology tool probe. Scientists can employ it to dissect the interplay between inflammatory signaling and oxidative stress pathways in cellular and in vivo models, with the phenyl ketone moiety offering a convenient handle for introducing biotin or fluorophore tags for target identification studies.

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